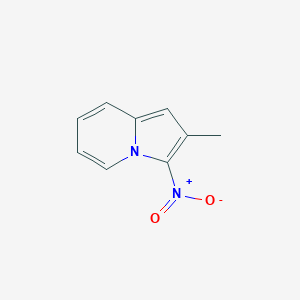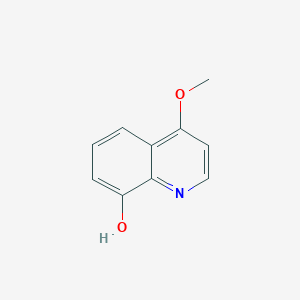
2-Methyl-7-vinylquinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-7-vinylquinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing bicyclic compounds that have a wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of both methyl and vinyl groups in this compound makes it a unique derivative with potential for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-7-vinylquinoxaline typically involves the condensation of o-phenylenediamine with a suitable dicarbonyl compound, followed by functional group modifications. One common method is the reaction of o-phenylenediamine with 2-methyl-3-buten-2-one under acidic conditions to form the quinoxaline core. The vinyl group can be introduced through subsequent reactions, such as Heck coupling or other vinylation techniques .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the synthesis of the quinoxaline core, followed by the introduction of the vinyl group using efficient catalytic systems. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for maximizing yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methyl-7-vinylquinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of the quinoxaline ring can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogenating agents, organometallic reagents; reactions may require catalysts and specific solvents depending on the desired substitution.
Major Products:
Oxidation: Quinoxaline N-oxides
Reduction: Reduced quinoxaline derivatives
Substitution: Various substituted quinoxalines with functional groups like halides, alkyls, or aryls
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.
Medicine: Potential use in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes
Mecanismo De Acción
The mechanism of action of 2-Methyl-7-vinylquinoxaline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The vinyl group can participate in covalent bonding with target molecules, enhancing its binding affinity and specificity. The quinoxaline core can also intercalate with DNA, disrupting replication and transcription processes .
Comparación Con Compuestos Similares
Quinoxaline: The parent compound, lacking the methyl and vinyl groups.
2-Methylquinoxaline: Similar structure but without the vinyl group.
7-Vinylquinoxaline: Similar structure but without the methyl group.
Uniqueness: 2-Methyl-7-vinylquinoxaline is unique due to the presence of both methyl and vinyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and applications that are not possible with simpler quinoxaline derivatives .
Propiedades
Fórmula molecular |
C11H10N2 |
|---|---|
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
7-ethenyl-2-methylquinoxaline |
InChI |
InChI=1S/C11H10N2/c1-3-9-4-5-10-11(6-9)13-8(2)7-12-10/h3-7H,1H2,2H3 |
Clave InChI |
ZZWQVENAEOXJRU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C2C=CC(=CC2=N1)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(1H-Imidazo[4,5-b]pyridin-2-yl)acetamide](/img/structure/B11913065.png)









